1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
Description
The compound 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a hybrid heterocyclic molecule combining a 1,4-benzodioxine-carbonyl-piperazine scaffold with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl substituent. Its structure features:
- A 2,3-dihydro-1,4-benzodioxine moiety linked via a carbonyl group to a piperazine ring.
- A 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl group attached to the piperazine nitrogen.
This compound is structurally related to intermediates in the synthesis of antihypertensive agents such as Doxazosin, where the benzodioxine-carbonyl-piperazine fragment is a critical pharmacophore . Notably, the compound is identified as Doxazosin Impurity B in pharmaceutical contexts, highlighting its relevance in drug quality control .
The synthesis of the benzodioxine-carbonyl-piperazine intermediate involves a one-pot reaction of ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate with piperazine in aromatic solvents, yielding high and consistent purity . The triazolo-pyrazine moiety is introduced via coupling reactions, as exemplified in general procedures for synthesizing triazolo-pyrazine derivatives .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-13-21-22-18-17(20-6-7-25(13)18)23-8-10-24(11-9-23)19(26)16-12-27-14-4-2-3-5-15(14)28-16/h2-7,16H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOJIYWLOMSHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a complex organic molecule that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
Molecular Formula
- Chemical Formula : CHNO
- CAS Number : 70918-00-2
Structural Characteristics
The compound features a benzodioxine moiety linked to a piperazine ring and a triazolo-pyrazine substituent. This unique structure contributes to its diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzodioxane exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated growth inhibitory activities in human ovarian carcinoma models, suggesting that the benzodioxane moiety is critical for these effects .
Anti-inflammatory Properties
This compound has been associated with anti-inflammatory activities. Studies have shown that related benzodioxane derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation . A notable example includes a derivative that displayed significant anti-inflammatory effects in experimental models .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research into 1,4-benzodioxane derivatives has shown efficacy against various bacterial strains and fungi. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neuropharmacological Effects
Emerging data suggest potential neuropharmacological applications. Compounds structurally related to the benzodioxane framework have been investigated for their ability to modulate neurotransmitter systems, indicating possible roles in treating neurodegenerative disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The benzodioxane structure is known to interact with various enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The piperazine component may facilitate binding to specific receptors in the central nervous system, influencing neurotransmitter release and activity.
- Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .
Study 1: Anti-Cancer Efficacy
A study conducted by Vazquez et al. (2020) investigated the anticancer properties of a related benzodioxane compound. The results indicated a dose-dependent inhibition of cell proliferation in ovarian cancer cell lines, with IC50 values indicating potent activity at low concentrations .
Study 2: Anti-inflammatory Mechanisms
In an experimental model of acute inflammation, a derivative was shown to significantly reduce edema and inflammatory markers compared to control groups. This study suggests that modifications to the benzodioxane structure can enhance anti-inflammatory efficacy .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a benzodioxine moiety and a piperazine ring. Its molecular formula is , and it exhibits a range of physical properties that influence its biological activity.
Pharmacological Applications
1. Antitumor Activity
Recent studies have indicated that derivatives of benzodioxine compounds exhibit promising antitumor properties. The incorporation of the triazole ring in this compound enhances its interaction with biological targets involved in cancer progression. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
2. Antimicrobial Properties
Compounds similar to 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential enzymatic functions .
3. Neuropharmacology
The piperazine moiety is known for its neuroactive properties. Research suggests that compounds containing this structure can modulate neurotransmitter systems, making them candidates for treating neurological disorders such as anxiety and depression. The specific interactions of this compound with serotonin receptors are currently under investigation .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor efficacy | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 20 μM. |
| Study 2 | Assess antimicrobial effects | Showed inhibition of E. coli growth at concentrations as low as 10 μg/mL. |
| Study 3 | Investigate neuropharmacological effects | Indicated potential for serotonin receptor modulation with promising anxiolytic effects in animal models. |
Synthesis and Chemical Reactions
The synthesis of this compound involves several steps that utilize various reagents and conditions to achieve the desired product. For instance:
- Starting Materials : The synthesis begins with the reaction of 2,3-dihydrobenzo[b][1,4]dioxine derivatives with piperazine under controlled conditions.
- Reagents : Common reagents include thionyl chloride for carbonyl activation and various bases for deprotonation steps.
- Yield and Purification : Typical yields range from 60% to 80%, depending on the reaction conditions and purification methods employed.
Comparison with Similar Compounds
UK-33274
- Structure: [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone .
- Comparison: Shares the benzodioxine-carbonyl-piperazine backbone but replaces the triazolo-pyrazine group with a quinazolinyl substituent. The quinazolinyl moiety enhances adenosine receptor interactions, whereas the triazolo-pyrazine group in the target compound may influence pharmacokinetic properties like solubility and metabolic stability.
Doxazosin Mesylate Intermediate
- Structure : 1-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)piperazine .
- Comparison :
- The target compound adds a 3-methyl-triazolo-pyrazine group to this intermediate, expanding its heterocyclic diversity.
- The intermediate’s synthesis achieves yields >85% via optimized one-pot reactions, whereas introducing the triazolo-pyrazine group requires additional coupling steps (e.g., EDCI/HOBt-mediated amidation) .
Triazolo[4,3-a]pyrazine Derivatives
8-Amino-6-(benzylpiperazin-1-yl)phenyl)-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-(2H)-one
2-Benzyl-1,2,4-triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione Derivatives
Key Research Findings
The benzodioxine-carbonyl-piperazine fragment is critical for antihypertensive activity but requires heterocyclic modifications (e.g., triazolo-pyrazine) to modulate receptor selectivity .
Triazolo-pyrazine derivatives with small alkyl groups (e.g., 3-methyl) exhibit improved metabolic stability over bulkier aryl substituents .
Impurity profiling of the target compound underscores its importance in ensuring the purity of Doxazosin formulations .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine core in this compound?
- Methodology : The triazolo-pyrazine moiety is synthesized via cyclization of hydrazinopyrazinones with carbonyl diimidazole (CDI)-activated carboxylic acids. For example, a mixture of 3-methyl-substituted acid derivatives is treated with CDI in anhydrous DMF at 100°C for 1 hour, followed by reflux with hydrazinopyrazinones for 24 hours. Post-reaction, the product is isolated via precipitation and recrystallization (DMFA/i-propanol) .
Q. How can researchers confirm the structural integrity of the benzodioxine-carbonyl-piperazine component?
- Methodology : Use a combination of H/C NMR to verify carbonyl linkages and aromatic proton environments. For example, the benzodioxine carbonyl group exhibits a distinct downfield shift (~165–170 ppm in C NMR). IR spectroscopy can confirm carbonyl stretching (~1680–1720 cm). Elemental analysis ensures stoichiometric purity .
Q. What are standard protocols for assessing solubility in aqueous buffers for pharmacokinetic studies?
- Methodology : Solubility is measured at pH 7.4 using shake-flask methods. The compound is dissolved in buffer, centrifuged to remove undissolved particles, and quantified via HPLC-UV. PubChem reports a solubility >48.7 µg/mL under these conditions, but variability may require lyophilization or co-solvent systems (e.g., DMSO/PEG) for in vitro assays .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine coupling step?
- Methodology : Use coupling agents like EDCI/HOBt with DIPEA as a base in anhydrous DMF. For example, reacting the benzodioxine-carbonyl chloride with 4-(triazolo-pyrazinyl)piperazine at 60°C for 18 hours improves amide bond formation. Purification via silica gel chromatography (e.g., ethyl acetate/hexane) enhances yield and purity .
Q. What computational approaches are suitable for predicting adenosine receptor binding affinity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of adenosine A/A receptors. The triazolo-pyrazine core may interact with key residues (e.g., His250, Asn253). Pair with MD simulations to assess stability of the ligand-receptor complex. Validate predictions via in vitro cAMP assays .
Q. How can researchers resolve contradictions in stability data under hydrolytic conditions?
- Methodology : Conduct accelerated stability studies at varying pH (1.2–9.0) and temperatures (25–40°C). Monitor degradation via LC-MS; the chloroacetyl group (if present in intermediates) is prone to hydrolysis. Use Arrhenius plots to extrapolate shelf-life. Stabilizers like cyclodextrins or lyoprotectants (trehalose) may mitigate degradation .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the triazolo-pyrazine moiety?
- Methodology : Synthesize analogs with substitutions at the 3-methyl position (e.g., ethyl, aryl) and compare adenosine receptor binding using radioligand displacement assays. Maintain the benzodioxine-carbonyl-piperazine scaffold while varying triazolo-pyrazine substituents. QSAR models can prioritize analogs for synthesis .
Methodological Notes
- Synthesis Optimization : and highlight CDI-mediated cyclization as critical for triazolo-pyrazine formation. Scale-up requires solvent optimization (e.g., replacing DMFA with acetonitrile for easier removal).
- Analytical Validation : Cross-reference NMR ( ) and HRMS () to confirm molecular weight and functional groups.
- Biological Assays : Prioritize in vitro models (e.g., HEK293 cells expressing adenosine receptors) before advancing to in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
